molecular formula C8H16S2 B12911237 Cyclohexane, 1,1-bis(methylthio)- CAS No. 4479-55-4

Cyclohexane, 1,1-bis(methylthio)-

Cat. No.: B12911237
CAS No.: 4479-55-4
M. Wt: 176.3 g/mol
InChI Key: SXRHZLNFOSWJFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexane-1,1-diylbis(methylsulfane) is an organic compound with the molecular formula C8H16S2 It features a cyclohexane ring bonded to two methylsulfane groups at the 1,1 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexane-1,1-diylbis(methylsulfane) can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with methylthiol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of cyclohexane-1,1-diylbis(methylsulfane) may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexane-1,1-diylbis(methylsulfane) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound back to its corresponding thiol derivatives.

    Substitution: The methylsulfane groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Cyclohexane-1,1-diylbis(methylsulfane) has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohexane-1,1-diylbis(methylsulfane) involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its methylsulfane groups can participate in redox reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,1-diylbis(phenylsulfane): Similar structure but with phenyl groups instead of methyl groups.

    Cyclohexane-1,1-diylbis(ethylsulfane): Similar structure but with ethyl groups instead of methyl groups.

Uniqueness

Cyclohexane-1,1-diylbis(methylsulfane) is unique due to its specific combination of cyclohexane and methylsulfane groups, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

4479-55-4

Molecular Formula

C8H16S2

Molecular Weight

176.3 g/mol

IUPAC Name

1,1-bis(methylsulfanyl)cyclohexane

InChI

InChI=1S/C8H16S2/c1-9-8(10-2)6-4-3-5-7-8/h3-7H2,1-2H3

InChI Key

SXRHZLNFOSWJFH-UHFFFAOYSA-N

Canonical SMILES

CSC1(CCCCC1)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.